molecular formula C11H13NO3 B8354763 4-(Cyclopropylmethoxy)-1-methyl-2-nitrobenzene

4-(Cyclopropylmethoxy)-1-methyl-2-nitrobenzene

Cat. No. B8354763
M. Wt: 207.23 g/mol
InChI Key: NIRHPYIZGJDJAC-UHFFFAOYSA-N
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Patent
US08703758B2

Procedure details

Potassium carbonate (48.7 g) and (bromomethyl)cyclopropane (34.2 mL) were added to a solution of 4-methyl-3-nitrophenol (49.1 g) in DMF (320 mL) at room temperature, and the reaction mixture was stirred at 60° C. overnight. The solvent was evaporated under reduced pressure, and the residue was dissolved in diethyl ether, and the solution was washed 3 times with water. The aqueous layer was extracted again with diethyl ether, and the combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (66.4 g).
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
49.1 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH:9]1[CH2:11][CH2:10]1.[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][C:14]=1[N+:20]([O-:22])=[O:21]>CN(C=O)C>[CH:11]1([CH2:10][O:19][C:16]2[CH:17]=[CH:18][C:13]([CH3:12])=[C:14]([N+:20]([O-:22])=[O:21])[CH:15]=2)[CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
48.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
34.2 mL
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
49.1 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
320 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethyl ether
WASH
Type
WASH
Details
the solution was washed 3 times with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with diethyl ether
WASH
Type
WASH
Details
the combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)COC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.